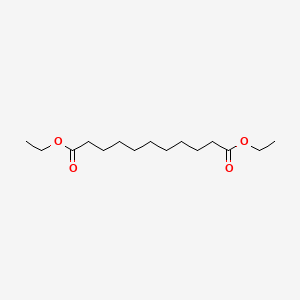
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester is a chemical compound with the molecular formula C8H12Cl4O2 It is an ester derivative of hexanoic acid, where the hydrogen atoms at positions 4 and 6 are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Hexanoic acid+EthanolCatalystHexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and ethanol in the presence of an acid or base.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hexanol and other alcohol derivatives.
Aplicaciones Científicas De Investigación
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release hexanoic acid, which can then interact with various enzymes and receptors in biological systems. The chlorine atoms in the compound may also contribute to its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-, ethyl ester: Contains fluorine atoms instead of chlorine, leading to distinct chemical behavior.
Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, methyl ester: Similar structure but with additional methyl groups, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
13038-10-3 |
|---|---|
Fórmula molecular |
C8H12Cl4O2 |
Peso molecular |
282.0 g/mol |
Nombre IUPAC |
ethyl 4,6,6,6-tetrachlorohexanoate |
InChI |
InChI=1S/C8H12Cl4O2/c1-2-14-7(13)4-3-6(9)5-8(10,11)12/h6H,2-5H2,1H3 |
Clave InChI |
HGBKSXQEXIUOAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(CC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)




![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)





